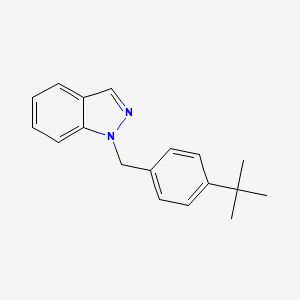
1-(4-tert-butylbenzyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylbenzyl)-1H-indazole is a synthetic organic compound characterized by the presence of an indazole ring substituted with a 4-tert-butylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylbenzyl)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzyl bromide and indazole.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where indazole reacts with 4-tert-butylbenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction efficiency and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylbenzyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce any present functional groups.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Reduced forms of any functional groups present.
Substitution Products: Halogenated indazole derivatives.
Scientific Research Applications
1-(4-tert-Butylbenzyl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzyl)-1H-indazole depends on its specific application:
Pharmacological Activity: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound can influence signaling pathways by acting as an agonist or antagonist, depending on its structural modifications.
Comparison with Similar Compounds
1-Benzyl-1H-indazole: Lacks the tert-butyl group, which may affect its binding affinity and selectivity.
1-(4-Methylbenzyl)-1H-indazole: The presence of a methyl group instead of a tert-butyl group can alter its chemical reactivity and biological activity.
Uniqueness: 1-(4-tert-Butylbenzyl)-1H-indazole is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its selectivity and potency in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H20N2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]indazole |
InChI |
InChI=1S/C18H20N2/c1-18(2,3)16-10-8-14(9-11-16)13-20-17-7-5-4-6-15(17)12-19-20/h4-12H,13H2,1-3H3 |
InChI Key |
CTRUMDUJLXHYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















